4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid
Description
4-({[(tert-Butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid is a bicyclic heterocyclic compound featuring:
- A thieno[3,2-c]pyran core (a fused thiophene and pyran ring system).
- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4.
- A carboxylic acid substituent at position 2.
This structural framework confers unique physicochemical properties, such as moderate lipophilicity (due to the thiophene ring) and pH-dependent solubility (from the carboxylic acid). The Boc group enhances synthetic versatility by protecting the amine during multi-step reactions. Applications include medicinal chemistry (e.g., protease inhibitors) and materials science .
Properties
Molecular Formula |
C14H19NO5S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(18)15-7-9-8-6-11(12(16)17)21-10(8)4-5-19-9/h6,9H,4-5,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
NAVRFCNEWQZUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(CCO1)SC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group at the 2-position undergoes typical acid-mediated transformations:
-
Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters. For example, treatment with HCl in ethanol yields the corresponding ester derivative, with yields exceeding 85% under optimized conditions .
-
Amide Coupling : Activates via thionyl chloride (SOCl₂) to form acid chlorides, enabling coupling with amines. A related quinolinone-3-carboxamide synthesis achieved 84% yield using similar protocols .
Table 1: Representative Carboxylic Acid Reactions
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Ethanol, HCl, reflux | 85–88% | |
| Acid Chloride Formation | SOCl₂, DCM, reflux | 84% |
Boc-Protected Amine Reactivity
The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection:
-
Acidic Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the free amine. This step is critical for further functionalization, such as peptide coupling.
-
Nucleophilic Substitution : The Boc-amine participates in SN2 reactions with alkyl halides, forming secondary amines. For instance, reaction with methyl iodide in THF affords N-methyl derivatives .
Key Finding : The Boc group enhances solubility during synthesis but requires careful handling to avoid premature cleavage under acidic or thermal conditions .
Thieno[3,2-c]pyran Core Reactivity
The fused thiophene-pyran ring system influences electronic properties and regioselectivity:
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich thiophene moiety undergoes bromination or nitration at the 5-position, as demonstrated in analogues .
-
Cycloaddition Reactions : The pyran ring participates in Diels-Alder reactions with electron-deficient dienophiles, though regioselectivity depends on substituents .
Comparative Note : Unlike simpler pyran derivatives, the thieno[3,2-c]pyran core exhibits reduced reactivity toward nucleophilic attack due to steric hindrance from the fused thiophene .
Functionalization via Amine Linker
The methylene-linked amine enables diverse derivatization:
-
Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) under NaBH₃CN to form secondary amines. Yields reach 75% in ethanol .
-
Acylation : Acetyl chloride in pyridine acylates the free amine, producing acetamide derivatives .
Table 2: Amine Functionalization Examples
| Reaction | Reagents | Yield | Source |
|---|---|---|---|
| Reductive Amination | Formaldehyde, NaBH₃CN | 75% | |
| Acylation | Acetyl chloride, pyridine | 68% |
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating above 120°C induces decarboxylation, forming thieno[3,2-c]pyran derivatives .
-
Oxidative Degradation : Exposure to strong oxidants (e.g., KMnO₄) cleaves the thiophene ring, yielding sulfonic acids .
Comparative Reactivity with Analogues
The thieno[3,2-c]pyran system shows distinct behavior compared to related heterocycles:
Table 3: Reactivity Comparison
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| Thieno[2,3-c]pyridine derivatives | Nitrogen replaces pyran oxygen | Enhanced nucleophilicity |
| Benzopyran analogues | Lacks thiophene fusion | Reduced electrophilic substitution |
| Pyran-2-one derivatives | Lactone structure | Higher susceptibility to hydrolysis |
Experimental Optimization
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with various biological molecules. The thieno[3,2-c]pyran ring system may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Thieno[3,2-c]pyran vs. Pyran/Imidazole/Benzopyran Derivatives
Key Findings :
- The thieno[3,2-c]pyran core in the target compound introduces sulfur-mediated π-π interactions and increased lipophilicity compared to oxygen-rich pyran or imidazole cores .
Functional Group Comparisons
Boc-Protected Amino Groups
- The target compound and 4-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl acetic acid () both utilize Boc protection for amines, enhancing stability during synthesis. However, the aminomethyl group in the target compound increases steric bulk compared to the simpler amino group in the pyran derivative .
- Boronic acid analogs (e.g., (4-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid, ) share Boc-aminomethyl groups but prioritize Suzuki coupling utility over carboxylic acid reactivity .
Carboxylic Acid vs. Acetic Acid Substituents
Research Insights :
Stability and Reactivity
- The Boc group in all analogs is labile under strong acidic conditions (e.g., TFA cleavage), but the thienopyran core may confer greater thermal stability than imidazole or pyran systems .
- The carboxylic acid in the target compound is prone to esterification or amidation, whereas boronic acid analogs () are tailored for cross-coupling reactions .
Biological Activity
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₄H₁₉N₃O₄S
- Molecular Weight : 305.38 g/mol
- CAS Number : 1803610-81-2
The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. It has been noted for its role in modulating phosphodiesterase (PDE) activity, which is crucial in regulating intracellular cAMP levels. Elevated cAMP levels can lead to various downstream effects including anti-inflammatory responses and modulation of neurotransmitter release.
Biological Activities
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Anticancer Activity :
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid in a murine model of acute inflammation. The results demonstrated a significant reduction in paw edema when administered prior to inflammatory stimuli, suggesting its potential as a therapeutic agent for conditions like arthritis.
Case Study 2: Neuroprotection in Ischemic Models
In ischemic stroke models, the administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. The neuroprotective effect was associated with decreased levels of apoptotic markers and increased expression of neurotrophic factors .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic steps for preparing this compound?
The synthesis typically involves:
Thienopyran Core Construction : Cyclization of thiophene and pyran precursors via acid-catalyzed or thermal conditions.
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino-methyl moiety using Boc-anhydride (Boc₂O) in the presence of a base like DMAP.
Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid.
Key intermediates should be purified via column chromatography (ethyl acetate/hexane gradients) .
Advanced: How can low yields during Boc-amine coupling be addressed?
Low yields often arise from steric hindrance or competing side reactions. Methodological optimizations include:
- Coupling Agents : Use EDCI/HOBt or DCC/DMAP to enhance reactivity.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility, while DCM reduces side-product formation.
- Temperature Control : Reactions at 0–4°C minimize Boc group cleavage. Contradictory findings in solvent efficacy (DMF vs. THF) suggest system-specific optimization .
Basic: Which analytical techniques confirm the compound’s structure?
- X-ray Crystallography : Definitive structural confirmation, resolving fused-ring conformation and Boc-group orientation .
- NMR Spectroscopy : Key signals include Boc tert-butyl protons (~1.4 ppm, singlet) and carbamate carbonyl (~155–160 ppm in ¹³C NMR).
- HRMS : Validates molecular weight (±2 ppm accuracy) .
Advanced: How to resolve NMR discrepancies caused by Boc rotamers?
Rotational barriers in the carbamate group split NMR signals. Solutions:
- Variable Temperature (VT) NMR : Elevating temperature (e.g., 50°C) averages rotameric populations, simplifying spectra.
- High-Field Instruments : 600 MHz+ spectrometers better resolve splitting.
- Complementary Techniques : X-ray data () confirms static structure despite dynamic NMR effects .
Basic: What purification methods are recommended post-synthesis?
- Column Chromatography : Silica gel with ethyl acetate/hexane (10–50% gradient).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC Analysis : C18 columns (0.1% TFA in acetonitrile/water) assess purity (>95%) .
Advanced: How to troubleshoot persistent impurities after chromatography?
- Preparative HPLC : Reverse-phase systems (C18, 5 µm) isolate trace impurities.
- LC-MS Identification : Characterize byproducts (e.g., de-Boc derivatives) to adjust reaction conditions.
- Solvent Recrystallization : Switch to tert-butyl methyl ether for improved selectivity .
Basic: What are the stability considerations for the Boc group?
- Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis.
- pH Avoidance : Neutral conditions (pH 6–8) during synthesis mitigate acid/base-induced cleavage .
Advanced: How does the thienopyran conformation influence derivatization?
- X-ray Analysis : reveals a planar thienopyran core with axial Boc group, directing electrophilic attacks to the C3 position.
- DFT Calculations : Predict reactivity by modeling frontier molecular orbitals (HOMO/LUMO) .
Basic: What spectroscopic markers indicate Boc deprotection?
- ¹H NMR Loss : Disappearance of tert-butyl singlet (~1.4 ppm).
- IR Spectroscopy : New N–H stretches (~3350 cm⁻¹) and loss of carbonyl peak (~1700 cm⁻¹) .
Advanced: How to evaluate enzymatic interactions with this compound?
- SPR/ITC : Quantify binding kinetics (ka/kd) with purified enzymes.
- Docking Studies : Use X-ray coordinates () to model binding pockets.
- Fluorescence Quenching : Monitor conformational changes in tryptophan-rich enzymes .
Advanced: How to address conflicting solvent efficacy in cyclization?
Discrepancies between DMF ( ) and THF () arise from polarity effects. Resolve via:
- Kinetic Profiling : In situ IR tracks reaction progress in different solvents.
- Computational Screening : COSMO-RS predicts solvent interactions with transition states .
Basic: What safety protocols are essential during synthesis?
- Ventilation : Use fume hoods to handle volatile reagents (e.g., Boc₂O).
- PPE : Acid-resistant gloves and goggles for TFA-mediated deprotection.
- Spill Kits : Neutralize acid/base spills with appropriate absorbents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
